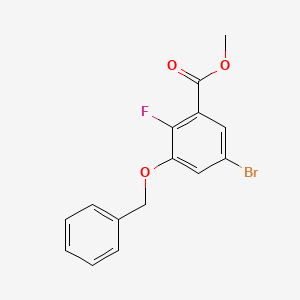
Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products include derivatives where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The primary product is the corresponding benzoic acid derivative.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)-5-chloro-2-fluorobenzoate
- Methyl 3-(benzyloxy)-5-iodo-2-fluorobenzoate
- Methyl 3-(benzyloxy)-5-bromo-2-chlorobenzoate
Uniqueness
Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the aromatic ring. The presence of both bromine and fluorine atoms can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H12BrFO3 |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)12-7-11(16)8-13(14(12)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
DWCTWASZDMCRBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)

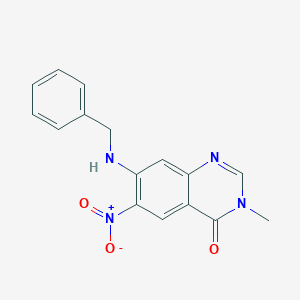


![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
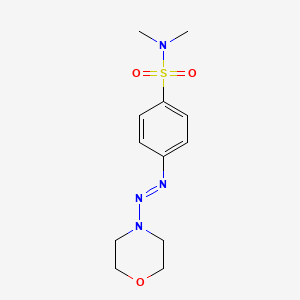
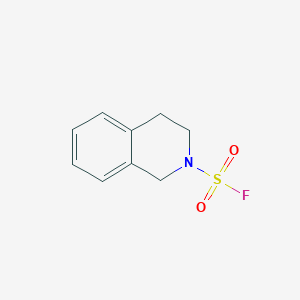
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
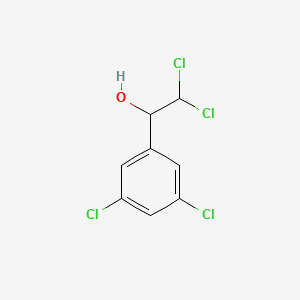
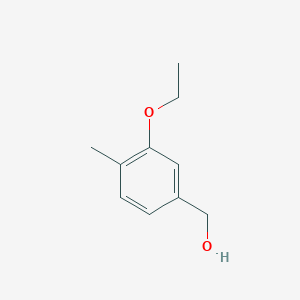
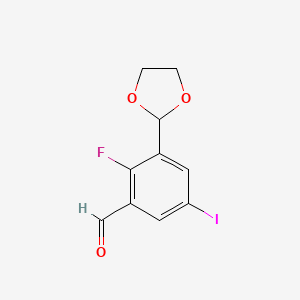

![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)
